molecular formula C19H17FN4O2S B2580512 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide CAS No. 941968-72-5

2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide

Cat. No.: B2580512
CAS No.: 941968-72-5
M. Wt: 384.43
InChI Key: VSOALQUTJSOBRT-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiazole ring, a phenethyl group, and a fluorophenylurea moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the thiazole intermediate.

    Formation of the Fluorophenylurea Moiety: This step involves the reaction of 4-fluoroaniline with an isocyanate derivative to form the fluorophenylurea group.

    Coupling Reaction: The final step is the coupling of the fluorophenylurea intermediate with the phenethylthiazole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its structure suggests it could be useful in the treatment of conditions such as cancer, where it may inhibit the growth of cancer cells by interfering with specific biochemical pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylurea moiety is known to form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can also participate in π-π interactions, further stabilizing the compound-enzyme complex. These interactions disrupt normal enzyme function, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)ureido)-N-phenethylthiazole-4-carboxamide
  • 2-(3-(4-methylphenyl)ureido)-N-phenethylthiazole-4-carboxamide
  • 2-(3-(4-bromophenyl)ureido)-N-phenethylthiazole-4-carboxamide

Uniqueness

Compared to its analogs, 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its binding affinity to biological targets and improving its metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)22-18(26)24-19-23-16(12-27-19)17(25)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOALQUTJSOBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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